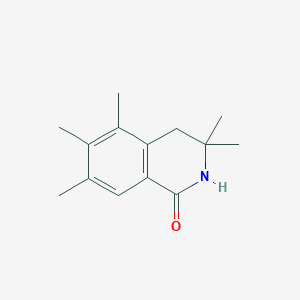

![molecular formula C19H20N2O B5579669 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," involves a variety of methods. A general approach includes the treatment of appropriate 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehyde in ethanol, leading to derivatives with moderate to good antiviral activity (Gao et al., 2007). Additionally, biocatalytic synthesis represents an innovative, clean, and efficient method for creating quinoline derivatives, utilizing environmentally friendly catalysts such as lemon juice (Petronijevic et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized through various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR spectra. The structure of these compounds, including "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," is further confirmed by elemental analysis and X-ray crystallography, revealing complex molecular geometries and bonding patterns that are fundamental to their properties and reactivities (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, showcasing their versatility. For instance, reactions with 5-amino-4-chloroquinolines yield new heterocyclic systems, indicating their potential for creating novel compounds with specific functionalities (Bang et al., 2009). The ability to undergo diverse reactions, such as Vilsmeier cyclization, highlights their chemical reactivity and the potential for functional modifications (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," are influenced by their molecular structure. These properties include solubility, melting points, and boiling points, which are crucial for their application in various fields. The methylation of quinoline derivatives can significantly affect their physical properties, including photoluminescence and thermal properties, which are essential for their performance in applications like electroluminescence devices (Sapochak et al., 2001).

Scientific Research Applications

Catalytic Applications

The research into quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol, has revealed their significant potential in catalysis, particularly in asymmetric hydrogenation. For instance, ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related compounds have demonstrated high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. These catalysts have shown practical utility in the preparation of chiral pharmaceutical ingredients, indicating the relevance of quinolinol derivatives in synthesizing complex molecules (Imamoto et al., 2012).

Green Chemistry and Synthesis

The move towards environmentally friendly synthesis methods has also seen the application of quinolinol derivatives. An innovative approach using lemon juice as both solvent and catalyst for the synthesis of quinoxalinones and benzoxazin-ones showcases the potential of quinolinol derivatives in green chemistry. This method highlights the efficiency and environmental benefits of using natural catalysts in chemical synthesis, producing less waste and exhibiting excellent green chemistry metrics (Petronijevic et al., 2017).

Material Science

In material science, the systematic substitution of methyl groups in metal tris(8-quinolinolato) chelates, a close relative of quinolinol derivatives, has been studied for their photoluminescence and thermal properties. Such research indicates the potential of quinolinol derivatives in developing materials with specific electronic and luminescent properties, crucial for applications like organic light-emitting devices (Sapochak et al., 2001).

Antimicrobial Research

Quinolinol derivatives have been explored for their antimicrobial properties as well. For instance, the synthesis of various quinazolinone derivatives and their evaluation for antiviral activity underscores the potential of quinolinol derivatives in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing microbial resistance to existing drugs, highlighting the importance of novel antimicrobial compounds (Gao et al., 2007).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-17(13-21(2)12-15-8-4-3-5-9-15)19(22)16-10-6-7-11-18(16)20-14/h3-11H,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRLAFXGKXGLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)